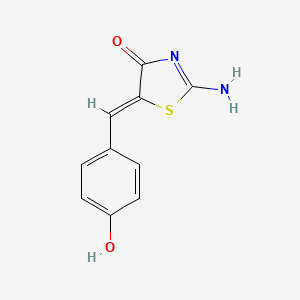

(Z)-2-amino-5-(4-hidroxibencilideno)tiazol-4(5H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mirin is an MRN-ATM pathway inhibitor blocking 3’ and 5’ exonuclease activity associated with Mre11, inducing G2 cell cycle arrest.

Mirin is a Mre11-Rad50-Nbs1 (MRN)-ATM pathway inhibitor.

Aplicaciones Científicas De Investigación

Degradación Microbiana

Este compuesto podría estar involucrado en vías de degradación microbiana. Un estudio de la Escuela de Ciencias de la Vida y Tecnología de la Universidad Jiao Tong de Shanghai reveló los mecanismos metabólicos y los orígenes evolutivos de dos dicloronitrobencenos .

Síntesis de Nuevos Compuestos Heterocíclicos

El mirin se puede utilizar como materia prima para sintetizar nuevos derivados de acrilonitrilo, que luego se pueden utilizar para preparar nuevos compuestos heterocíclicos . El precursor clave N-(1H-benzo[d]imidazol-2-il)carbonilhidrazonil cianuro (2) se preparó diazotando 2-amino-benzo[d]imidazol (1) con malononitrilo en piridina .

Evaluación de Actividad Biológica

Los nuevos compuestos heterocíclicos sintetizados pueden evaluarse para sus funciones de detección de actividad biológica . Por ejemplo, el compuesto 14 mostró una actividad ABTS y antitumoral significativamente mayor que otros compuestos .

Actividad Antitumoral

Varios de los compuestos sintetizados mostraron fuertes efectos contra diversas líneas celulares, incluidas HepG2, WI-38, VERO y MCF-7 . Esto sugiere posibles aplicaciones en investigación y tratamiento del cáncer.

Estudios de Acoplamiento

Los compuestos sintetizados también se pueden utilizar en estudios de acoplamiento para comprender sus interacciones con objetivos biológicos . Por ejemplo, se encontró que el compuesto 24 forma enlaces de hidrógeno con Arg184 y Lys179, estabilizándolo dentro del bolsillo .

Desarrollo de Nuevos Fármacos

Dada su actividad biológica e interacciones con objetivos biológicos, estos compuestos podrían utilizarse potencialmente en el desarrollo de nuevos fármacos .

Mecanismo De Acción

Target of Action

Mirin is a potent inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex . The MRN complex plays a crucial role in the detection and repair of DNA double-strand breaks (DSBs), which are potentially lethal to cells .

Mode of Action

Mirin prevents the MRN-dependent activation of ATM (ataxia-telangiectasia mutated) without affecting ATM protein kinase activity . It also inhibits the Mre11-associated exonuclease activity . This inhibition blocks the 3’ to 5’ exonuclease activity associated with Mre11, which is essential for the processing of DSBs .

Biochemical Pathways

The inhibition of the MRN complex by Mirin impacts the cellular response to DSBs. It prevents the activation of ATM, a key player in the cellular response to DSBs . This leads to the abolition of the G2/M checkpoint, a critical control point in the cell cycle . Furthermore, Mirin strongly inhibits homology-directed repair (HDR), a major pathway for the repair of DSBs .

Pharmacokinetics

It is known that mirin is soluble in dmso , suggesting that it may have good bioavailability

Result of Action

The inhibition of the MRN complex by Mirin leads to several cellular effects. It induces a substantial G2 arrest, preventing cells from progressing through the cell cycle . Additionally, it increases apoptosis, or programmed cell death . These effects can potentially be exploited for therapeutic purposes, particularly in the treatment of cancer.

Action Environment

The action of Mirin can be influenced by various environmental factors. For instance, the enzymatic action of rice-koji on the starchy substrate of glutinous rice yields sugar, a process known as saccharification . The high alcohol content suppresses the growth of any other micro-organisms and keeps the mixture from spoiling This suggests that the action of Mirin could be influenced by factors such as temperature, pH, and the presence of other substances

Propiedades

Número CAS |

1198097-97-0 |

|---|---|

Fórmula molecular |

C10H8N2O2S |

Peso molecular |

220.25 g/mol |

Nombre IUPAC |

5-[(4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14) |

Clave InChI |

YBHQCJILTOVLHD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O |

SMILES isomérico |

C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O |

SMILES canónico |

C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)O |

Apariencia |

Solid powder |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Mirin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Mirin, and how does it exert its inhibitory effect?

A1: Mirin primarily targets the Mre11 nuclease, a crucial component of the MRN complex (Mre11-Rad50-Nbs1) involved in DNA double-strand break (DSB) repair. [, ] Although the exact mechanism remains unclear, in silico analyses suggest that Mirin docks onto the active site of Mre11, potentially hindering its nuclease activity. [, ]

Q2: What are the downstream consequences of Mirin-mediated Mre11 inhibition in the context of DNA damage repair?

A2: Inhibiting Mre11 with Mirin disrupts the MRN complex's function in DSB repair, leading to several downstream effects:

- Impaired DSB repair: Mirin treatment hinders the repair of DSBs, causing their accumulation within cells. [, , ] This effect is particularly pronounced in cells deficient in BRCA2, a protein crucial for homologous recombination (HR) repair. [, ]

- Cell cycle arrest and apoptosis: The accumulation of unrepaired DSBs triggers cell cycle arrest, primarily in the S-phase, and ultimately leads to apoptosis, a form of programmed cell death. [, ]

- Shift in DNA repair pathway balance: Mirin treatment not only impairs HR but also influences the balance between HR and the more error-prone non-homologous end joining (NHEJ) repair pathway, potentially leading to increased mutagenesis. [, ]

Q3: Mirin has shown promise in enhancing the efficacy of carboplatin, a chemotherapeutic drug. How does this synergistic effect occur?

A3: Carboplatin induces DNA crosslinks, a type of DNA damage. Cancer cells often develop resistance to carboplatin by upregulating HR to repair these crosslinks. [] Mirin, by inhibiting Mre11 and thus HR, hinders this repair process, making the cancer cells more susceptible to carboplatin's cytotoxic effects. []

Q4: What is the molecular formula and weight of Mirin?

A4: Unfortunately, the provided research papers do not disclose the molecular formula and weight of Mirin.

Q5: Is there any spectroscopic data available for Mirin, such as UV-Vis or IR spectra?

A5: The provided research papers do not contain information regarding the spectroscopic data for Mirin.

Q6: The research primarily focuses on Mirin's biological activity. Is there any information on its material compatibility, stability under various conditions, or catalytic properties?

A6: The provided research focuses exclusively on Mirin's biological effects, particularly in the context of DNA damage and cancer. Therefore, information about its material compatibility, stability in non-biological environments, or any potential catalytic properties is absent from these studies.

Q7: Have there been any computational studies to understand Mirin's interaction with Mre11 or explore structure-activity relationships?

A7: While the research mentions "in silico analysis" showing Mirin docking onto the active site of Mre11, [, ] specific details about the computational methods employed or any structure-activity relationship studies are not provided.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.